4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17BrN2O5 and its molecular weight is 421.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.03208 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
New nitrogen-containing bromophenols, structurally related to 4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate, have been identified in marine red algae Rhodomela confervoides. These compounds have demonstrated significant radical scavenging activity, which suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Spectroscopy and Molecular Interactions
4-Aminobenzoic acid (4-ABA) molecular adducts, including those with nitro and bromo substituted aromatic compounds, have been studied using spectroscopy, suggesting applications in the characterization of molecular interactions (Smith, Lynch, Byriel, & Kennard, 1997).
Antimicrobial and Anti-Inflammatory Activities
Diorganotin(IV) complexes derived from bromo and nitro substituted Schiff base ligands have shown promising antimicrobial and anti-inflammatory activities in vitro. This indicates potential pharmaceutical applications for these compounds (Devi, Yadav, & Singh, 2019).
Analytical Chemistry Applications
Nitro, bromo, and methyl derivatives of pyridinium bromide, closely related to the compound , have been used in the spectrophotometric determination of anionic surfactants in river water. This implies its utility in environmental monitoring and analysis (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c1-12-2-7-15(16(10-12)21(24)25)20-17(22)8-9-18(23)26-11-13-3-5-14(19)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIDHXYQTSKYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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